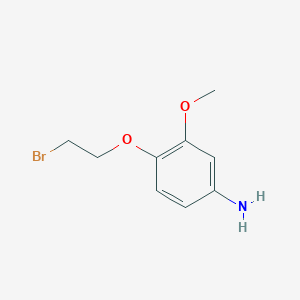

4-(2-Bromoethoxy)-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO2 |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

4-(2-bromoethoxy)-3-methoxyaniline |

InChI |

InChI=1S/C9H12BrNO2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

CEOCTNRJXHVYSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4 2 Bromoethoxy 3 Methoxyaniline

Retrosynthetic Disconnection Analysis

A retrosynthetic analysis of the target molecule, 4-(2-Bromoethoxy)-3-methoxyaniline, provides a logical roadmap for its synthesis. The primary functional groups to consider for disconnection are the aniline (B41778), the ether linkage, and the aromatic C-Br bond.

The aniline group is most commonly introduced via the reduction of a nitro group. This disconnection (a C-N bond cleavage) points to 4-(2-Bromoethoxy)-3-methoxynitrobenzene as the immediate precursor. This transformation is highly reliable and various reduction methods are available.

The ether bond can be disconnected via the Williamson ether synthesis. This C-O bond cleavage suggests two potential routes:

An aryloxide nucleophile and an alkyl halide electrophile. This points to 4-hydroxy-3-methoxynitrobenzene (a vanillin (B372448) derivative) and a two-carbon electrophile such as 1,2-dibromoethane (B42909) .

An alkoxide nucleophile and an aryl halide electrophile. This would involve 2-bromoethanol (B42945) and a substituted bromobenzene, which is a less common and often more challenging approach.

Therefore, the most logical precursor derived from the ether disconnection is 4-hydroxy-3-methoxynitrobenzene . This is a readily available starting material, often derived from the nitration of vanillin.

The final key disconnection involves the C-Br bond. The position of the bromine atom on the aniline ring is not explicitly defined by the compound name. Based on the directing effects of the alkoxy substituents, electrophilic bromination would likely occur at the positions ortho or para to the activating groups. Assuming the final product is 5-bromo-4-(2-bromoethoxy)-3-methoxyaniline , the bromination step can be strategically placed at different points in the synthesis, either on the initial vanillin-based precursor or on an intermediate.

This analysis leads to a plausible forward synthesis starting from a substituted nitrobenzene (B124822), proceeding through etherification and nitro group reduction, with bromination as a key variable step.

Classical Preparative Approaches

The synthesis of this compound is best achieved through a structured, multi-step sequence that allows for controlled introduction of the required functional groups while minimizing side reactions.

Initial Synthetic Pathways and their Limitations

Several theoretical pathways could be envisioned for the synthesis of this compound. One might consider starting from commercially available materials like vanillin or 4-hydroxy-3-methoxyaniline.

Starting with vanillin (4-hydroxy-3-methoxybenzaldehyde) would necessitate nitration, etherification, and reduction of the nitro group, alongside conversion of the aldehyde. nih.govudel.eduresearchgate.netresearchgate.net While feasible, managing the reactivity of the aldehyde group throughout the sequence adds complexity.

Alternatively, starting with 4-hydroxy-3-methoxyaniline would require protection of the highly reactive aniline group before proceeding with etherification and bromination, followed by a final deprotection step. The aniline group is highly susceptible to oxidation and over-bromination, making this route less efficient without a robust protecting group strategy.

Given these limitations, a more streamlined and controllable approach begins with a nitrobenzene precursor, which deactivates the aromatic ring towards certain reactions and allows for the final, clean conversion to the aniline.

Multi-Step Synthesis via Nitrobenzene Precursors

A robust and widely practiced method for preparing substituted anilines involves the functionalization of a nitrobenzene intermediate followed by reduction. nih.govyoutube.com This pathway offers superior control over the introduction of substituents. The key intermediate for the synthesis of this compound is 4-(2-Bromoethoxy)-3-methoxynitrobenzene . This precursor is synthesized via etherification of a phenolic nitroaromatic compound, which itself can be brominated before or after the etherification step. The final step is the chemoselective reduction of the nitro group.

The introduction of a bromine atom onto the aromatic ring is a critical step that requires careful consideration of regioselectivity, governed by the directing effects of the existing substituents. wikipedia.org Both the methoxy (B1213986) (-OCH₃) and the ethoxy (-OCH₂CH₂Br) groups are ortho, para-directing and activating. youtube.comdoubtnut.comlibretexts.orgorganicchemistrytutor.com

One effective strategy is the bromination of a precursor like 4-hydroxy-3-methoxybenzaldehyde before the etherification and reduction steps. For instance, 4-hydroxybenzaldehyde (B117250) can be brominated to yield 3-bromo-4-hydroxybenzaldehyde. udel.eduresearchgate.net This approach, however, complicates the starting material.

A more direct approach involves the bromination of the nitro-intermediate. The nitro group is a strong deactivating, meta-directing group. In a precursor like 4-ethoxy-3-methoxynitrobenzene, the combined activating and ortho, para-directing influence of the two alkoxy groups would likely direct the incoming bromine to the C5 position, which is ortho to the 4-ethoxy group and para to the 3-methoxy group, while being meta to the deactivating nitro group.

Common brominating agents and conditions are summarized below:

| Brominating Agent | Solvent | Conditions | Notes |

| Br₂ | Acetic Acid | Room Temperature | Standard electrophilic aromatic substitution. |

| N-Bromosuccinimide (NBS) | Acetic Acid | 15-25°C | A milder alternative to liquid bromine, often providing better control and higher yields. nih.govyoutube.com |

| Br₂ | Methanol (B129727) | 0°C to Ice Bath | Used for bromination of activated phenols like 4-hydroxybenzaldehyde. udel.edu |

The formation of the 2-bromoethoxy ether linkage is typically achieved via the Williamson ether synthesis, a reliable Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com In this synthesis, the phenolic precursor (e.g., 4-hydroxy-3-methoxynitrobenzene) is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

A significant challenge in this step is achieving mono-alkylation. Since 1,2-dibromoethane has two electrophilic carbons, there is a risk of the phenoxide reacting twice, leading to a dimeric ether byproduct. To favor the desired mono-alkylation product, an excess of 1,2-dibromoethane is typically used. chemspider.com

The table below outlines typical conditions for this etherification:

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux | ~40% chemspider.com |

| 3-bromo-4-fluoronitrobenzene (forms methoxy ether) | Sodium Methoxide (B1231860) | - | Methanol | 10-60°C | 96.1-96.6% nih.govyoutube.com |

The final step in the synthesis is the reduction of the nitro group to an aniline. The choice of reducing agent is critical to ensure chemoselectivity, meaning the nitro group is reduced without affecting the C-Br bond of the bromoethoxy side chain. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction, it can sometimes lead to hydrodehalogenation (cleavage of the C-Br bond). nih.govacs.orgyoutube.comyoutube.comyoutube.com

Therefore, metal-based reducing agents in acidic or neutral conditions are often preferred for substrates containing sensitive halogen groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) in particular is a mild and effective reagent for this purpose. acsgcipr.orgcommonorganicchemistry.comwikipedia.org Iron powder in the presence of an acid like HCl or acetic acid (the Béchamp reduction) is another classic and reliable method. researchgate.net

A comparison of suitable reduction methods is provided below:

| Reagent | Solvent | Conditions | Selectivity Notes |

| SnCl₂·2H₂O | Ethanol / Methanol | Room Temp to Reflux | Mild and highly chemoselective for nitro groups in the presence of other reducible functionalities, including halides. commonorganicchemistry.com |

| Fe / HCl | Ethanol | Reflux | A classic, cost-effective method that is generally selective for nitro groups over alkyl halides. |

| H₂ / Raney Nickel | - | - | Often used in place of Pd/C to avoid dehalogenation of aromatic halides, though its effectiveness with alkyl halides can vary. commonorganicchemistry.com |

| Na₂S | Aqueous / Alcoholic | - | Can be used when acidic conditions are not suitable, and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The choice of solvent and the precise molar ratios of reactants are fundamental to maximizing product formation while minimizing side reactions. In multi-step syntheses analogous to that of this compound, each step may require a unique solvent system and stoichiometry for optimal results. For instance, in the preparation of the related compound 3-bromo-4-methoxyaniline (B105698) from p-fluoronitrobenzene, specific solvents and reactant ratios are critical for the bromination and etherification steps. google.com

In the bromination step, acetic acid is often used as the solvent. google.com For the subsequent etherification, a polar solvent like methanol is employed to facilitate the reaction between a phenoxide and an alkyl halide. google.com Precise control of the base-to-substrate ratio is crucial in this step to ensure complete conversion without promoting side products.

Table 1: Example of Solvent and Stoichiometry in a Related Synthesis Data inferred from the synthesis of 3-bromo-4-methoxyaniline. google.comgoogle.com

| Reaction Step | Solvent | Key Reactants | Stoichiometric Ratio (Reactant:Substrate) | Temperature |

| Bromination | Acetic Acid | N-bromosuccinimide : p-fluoronitrobenzene | 1.0-1.2 : 1 | 15-25°C |

| Etherification | Methanol | Sodium methoxide : 3-bromo-4-fluoronitrobenzene | 4.0-5.0 : 1 | 20-60°C |

| Nitro Reduction | Not Specified | Sodium Sulfide (Na₂S) : 3-bromo-4-methoxy nitrobenzene | 4.0-5.0 : 1 | 90-95°C |

The reduction of a nitroaromatic precursor is a critical final step in the synthesis of many anilines. This hydrogenation process is typically exothermic and highly sensitive to temperature and pressure. bcrec.id Industrial aniline production often involves the hydrogenation of nitrobenzene at high temperatures (200–300 °C) using metal catalysts. wikipedia.org However, for more complex substituted anilines, elevated temperatures can compromise the selectivity of the reaction, leading to the formation of unwanted by-products and reduced purity. nih.govukcatalysishub.co.ukacs.org

Studies have shown that for palladium-on-alumina (Pd/Al₂) catalysts, increasing the reaction temperature above 100 °C can significantly decrease aniline selectivity. nih.govacs.org For example, one study observed that aniline selectivity dropped from 97% at 60 °C to 68% at higher temperatures. acs.org Therefore, a key optimization challenge is to find a temperature that maximizes the reaction rate without sacrificing product purity. bcrec.id

Pressure is another vital parameter. The hydrogenation reaction is typically conducted under high pressure to ensure a sufficient concentration of hydrogen gas for the reduction. bcrec.id However, research on continuous-flow hydrogenation has shown that after a certain point, further increases in pressure may not significantly improve the yield. researchgate.net One optimization study identified an ideal H₂ pressure of 1.0 MPa, with slight increases to 3.0 MPa having a negligible effect on the outcome. researchgate.net

Table 2: Optimization of Temperature in Nitroaromatic Hydrogenation

| Catalyst System | Temperature Range (°C) | Observation | Reference |

| Pd/Al₂O₃ | 60 - 180 | Aniline selectivity decreased from 97% to 68% as temperature increased. | acs.org |

| Pd/SBA-15 (Flow) | 40 - 70 | Yield increased from 85% at 40°C to 99% at 60°C and 70°C. | researchgate.net |

| Generic Industrial | 200 - 300 | Typical operating range for large-scale nitrobenzene hydrogenation. | wikipedia.org |

| Pd/Al₂O₃ | >100 | Operation at elevated temperatures can compromise aniline selectivity. | nih.govukcatalysishub.co.uk |

Modern Synthetic Advancements and Green Chemistry Principles

Recent progress in chemical synthesis has focused on developing more efficient, safer, and environmentally benign methods. These advancements are particularly relevant for producing specialty chemicals like this compound and involve novel catalytic systems, continuous processing technologies, and a foundational commitment to sustainability.

The formation of carbon-halogen (C-Br) and carbon-nitrogen (C-N) bonds are pivotal steps in the synthesis of the target molecule. Modern catalysis offers a diverse toolkit to achieve these transformations with high efficiency and selectivity.

C-Br Bond Formation: The introduction of a bromine atom onto an aromatic ring (bromination) is a classic electrophilic substitution. While molecular bromine can be used, modern methods often prefer reagents like N-bromosuccinimide (NBS), which is a solid and safer to handle. google.com

C-N Bond Formation: The most common method for forming the aniline amine group is through the reduction of a corresponding nitro group. This is typically achieved via catalytic hydrogenation. wikipedia.org A variety of metal catalysts are effective, including palladium, platinum, and nickel. bcrec.idwikipedia.org Palladium-based catalysts, particularly those on supports like alumina (B75360) (Pd/Al₂O₃) or mesoporous silica (B1680970) (Pd/SBA-15), are widely studied for their high activity and potential for sustained performance, even at elevated temperatures. nih.govresearchgate.net Alternative strategies for C-N bond formation include the Buchwald-Hartwig amination and Ullmann reactions, which can couple an aryl halide with an ammonia (B1221849) source. wikipedia.org

Table 3: Catalytic Systems for Key Bond Formations

| Bond Formation | Reaction Type | Catalyst/Reagent | Key Advantages | Reference |

| C-Br | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | Safer handling compared to liquid bromine. | google.com |

| C-N | Nitro Group Reduction | Pd/Al₂O₃ | High activity; sustained yields at elevated temperatures. | nih.govacs.org |

| C-N | Nitro Group Reduction | Platinum, Nickel | Widely used, effective industrial catalysts. | wikipedia.org |

| C-N | Amination of Aryl Halides | Palladium or Copper complexes | Alternative route; useful for specific substrates (Buchwald-Hartwig/Ullmann). | wikipedia.org |

Flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing. d-nb.infobeilstein-journals.org By pumping reagents through a network of tubes and reactors, continuous flow systems provide superior control over reaction parameters like temperature, pressure, and mixing. mdpi.com This leads to improved safety, better heat and mass transfer, and enhanced consistency. beilstein-journals.orgmdpi.com

For aniline synthesis, flow chemistry enables the efficient hydrogenation of nitroaromatic compounds. A fixed-bed reactor containing a catalyst like Pd/C can be used to reduce the nitro group, with one study reporting a near-quantitative yield and catalyst stability for over 250 hours. acs.org The ability to couple multiple reaction steps together without intermediate isolation and purification is another major benefit, streamlining the entire synthetic sequence. mdpi.com Optimization studies in flow systems have successfully identified ideal conditions, such as a residence time of just one minute at 60 °C, to achieve complete conversion in hydrogenation reactions. researchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The development of sustainable routes for synthesizing molecules like this compound incorporates these principles in several ways.

The use of highly efficient and selective catalysts minimizes waste by ensuring that reactants are converted into the desired product with few side reactions. rsc.org Low-temperature hydrogenation using advanced nano-Pd catalysts, for example, can significantly reduce the formation of by-products. bcrec.id

Furthermore, the adoption of flow chemistry is inherently a green advancement. It improves safety by minimizing the volume of hazardous material being reacted at any given moment and enhances energy efficiency through superior heat transfer. beilstein-journals.orgmdpi.com The potential for integrating purification steps directly into the flow process can also reduce the reliance on large volumes of solvents typically used in batch extractions and chromatography. beilstein-journals.org The ongoing search for synthetic pathways that utilize renewable feedstocks and less hazardous reagents remains a key goal in achieving truly sustainable chemical manufacturing. youtube.comrsc.org

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Bromoethoxy Moiety

The bromoethoxy group, a primary alkyl bromide attached to an ether linkage, is susceptible to reactions typical of haloalkanes, including nucleophilic substitutions, eliminations, and radical reactions.

Nucleophilic Substitution Reactions (SN1, SN2)

The primary carbon bearing the bromine atom is a prime target for nucleophiles. Due to the unhindered nature of this primary carbon, the dominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. In an SN2 reaction, a nucleophile attacks the carbon atom simultaneously as the bromide leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center, although for the achiral ethoxy group, this is not a stereochemical consideration.

The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile. A variety of nucleophiles can be employed to displace the bromide, leading to a range of new derivatives.

Table 1: Examples of Potential SN2 Reactions of the Bromoethoxy Group

| Nucleophile (Nu⁻) | Reagent Example | Product Structure |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(4-Amino-2-methoxyphenoxy)ethanol |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 4-(2-Methoxyethoxy)-3-methoxyaniline |

| Cyanide | Sodium Cyanide (NaCN) | 3-(4-Amino-2-methoxyphenoxy)propanenitrile |

| Azide | Sodium Azide (NaN₃) | 4-(2-Azidoethoxy)-3-methoxyaniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(2-(Phenylthio)ethoxy)-3-methoxyaniline |

The SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this primary alkyl bromide due to the inherent instability of a primary carbocation.

Elimination Reactions

In the presence of a strong, non-nucleophilic, or sterically hindered base, the bromoethoxy group can undergo an elimination reaction to form an alkene. The most common mechanism for this transformation is the bimolecular elimination (E2) pathway. The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond is formed.

For this to occur, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. This reaction would result in the formation of 4-(ethenyloxy)-3-methoxyaniline. Competition between SN2 and E2 reactions is a key consideration, with factors such as the nature of the base (strength and steric bulk), solvent, and temperature determining the major pathway. Strong, bulky bases like potassium tert-butoxide favor E2 elimination. libretexts.orgsaskoer.capressbooks.publibretexts.orgmasterorganicchemistry.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to form a carbon-centered radical and a bromine radical. This process is typically initiated by heat or ultraviolet (UV) light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Once formed, the primary alkyl radical can participate in various radical chain reactions. For instance, it could abstract a hydrogen atom from a solvent molecule or add across a double bond in a radical addition reaction. While specific studies on the radical reactions of 4-(2-Bromoethoxy)-3-methoxyaniline are not prevalent, the principles of radical chemistry suggest this reactivity is possible. researchgate.net

Reactivity of the Aromatic Amine Group

The primary amine group attached to the benzene (B151609) ring is a versatile functional handle, readily undergoing reactions such as acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline (B41778) group makes it nucleophilic, allowing it to react with various electrophiles. Acylation, the reaction with an acylating agent like an acyl chloride or anhydride, results in the formation of an amide. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl).

Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide. These reactions are generally robust and high-yielding.

Table 2: Acylation and Sulfonylation of the Aromatic Amine

| Reagent | Reagent Class | Product |

| Acetyl Chloride | Acyl Halide | N-(4-(2-Bromoethoxy)-3-methoxyphenyl)acetamide |

| Acetic Anhydride | Acid Anhydride | N-(4-(2-Bromoethoxy)-3-methoxyphenyl)acetamide |

| Benzoyl Chloride | Acyl Halide | N-(4-(2-Bromoethoxy)-3-methoxyphenyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonyl Halide | N-(4-(2-Bromoethoxy)-3-methoxyphenyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt. The resulting 4-(2-bromoethoxy)-3-methoxyphenyl)diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. In these reactions, the diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide range of nucleophiles, often catalyzed by copper(I) salts.

This two-step sequence provides a powerful method for introducing a diverse array of substituents onto the aromatic ring that are not easily installed by direct electrophilic aromatic substitution.

Table 3: Potential Diazotization and Subsequent Reactions

| Reagent(s) | Reaction Name | Product Structure |

| 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | Sandmeyer Reaction | 1-Bromo-4-(2-bromoethoxy)-2-chloro-5-methoxybenzene |

| 1. NaNO₂, HCl (aq), 0-5 °C2. CuBr | Sandmeyer Reaction | 1,4-Dibromo-2-(2-bromoethoxy)-5-methoxybenzene |

| 1. NaNO₂, HCl (aq), 0-5 °C2. CuCN | Sandmeyer Reaction | 4-(2-Bromoethoxy)-2-cyano-5-methoxybenzonitrile |

| 1. NaNO₂, HBF₄ (aq), 0-5 °C2. Heat | Schiemann Reaction | 1-Bromo-4-(2-bromoethoxy)-2-fluoro-5-methoxybenzene |

| 1. NaNO₂, HCl (aq), 0-5 °C2. H₂O, Heat | - | 4-(2-Bromoethoxy)-3-methoxyphenol |

| 1. NaNO₂, HCl (aq), 0-5 °C2. H₃PO₂ | - | 1-Bromo-2-methoxy-4-(2-bromoethoxy)benzene |

Reductive Amination and Imine Formation

The primary amine group in this compound is a key site for reactions such as reductive amination and imine formation. These reactions provide a pathway to introduce a wide variety of substituents onto the nitrogen atom.

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to a more substituted amine. masterorganicchemistry.com This process is a powerful tool for creating new carbon-nitrogen bonds. While direct alkylation of amines can be difficult to control and often leads to multiple alkylations, reductive amination offers a more selective alternative. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being common choices due to their ability to selectively reduce the imine in the presence of the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org It is important to note that reductive amination is generally not effective for forming bonds between nitrogen and aromatic rings. masterorganicchemistry.com

The initial step of this process, the formation of an imine, occurs through the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is a reversible reaction that is typically favored by the removal of water. The resulting imine can then be isolated or, more commonly, reduced in situ to the corresponding amine.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group (-OCH3) on the aromatic ring of this compound significantly influences the molecule's reactivity. nih.gov

Ether Cleavage Reactions

The methoxy group, being an ether, can undergo cleavage under specific and often harsh conditions. masterorganicchemistry.com Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are typically required to break the C-O bond of aryl alkyl ethers. openstax.orgyoutube.com Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), where the ether oxygen is first protonated by the strong acid, converting it into a better leaving group. masterorganicchemistry.comlibretexts.org In the case of an aryl alkyl ether like the methoxy group on this compound, the cleavage results in a phenol (B47542) and an alkyl halide. libretexts.org For instance, treatment with HBr would yield the corresponding phenol and methyl bromide. It is noteworthy that diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents on the ring, in this case, the amino, bromoethoxy, and methoxy groups, direct the position of the incoming electrophile.

The mechanism involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orglibretexts.org The first step is typically the rate-determining step because it disrupts the aromatic system. masterorganicchemistry.com

In this compound, both the amino and methoxy groups are activating and ortho-, para-directing. The amino group is one of the strongest activating groups, and the methoxy group is also strongly activating. masterorganicchemistry.com The directing influence of these groups will favor substitution at the positions ortho and para to them. Given the substitution pattern of the starting material, the primary positions for electrophilic attack would be C2 (ortho to the amine and meta to the methoxy) and C6 (ortho to the methoxy and meta to the amine). The steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in the 2-bromoethoxy group and potentially a halogen introduced onto the aromatic ring make this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.com These reactions generally involve an oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and Sonogashira) or migratory insertion (in the case of Heck), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.govrsc.org this compound, particularly if halogenated on the aromatic ring, could be coupled with various aryl, vinyl, or alkyl boronic acids to create more complex structures. nih.govmdpi.comnih.gov The choice of ligands, such as bulky and electron-rich phosphines, can significantly enhance the efficiency of the catalyst. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for forming carbon-carbon bonds and typically exhibits high trans selectivity. organic-chemistry.org The bromoethoxy group of the title compound could potentially undergo Heck coupling with various alkenes.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for the formation of C(sp2)-C(sp) bonds and can be carried out under mild conditions. wikipedia.orglibretexts.org Variations of the reaction that are copper-free have also been developed. libretexts.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl functional group. beilstein-journals.orgresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of aryl amines. wikipedia.orglookchem.com While the title compound already possesses an amine, this reaction could be applied to a di-halogenated derivative to introduce a second amino group or to further functionalize the molecule. The choice of phosphine (B1218219) ligands is critical for the success of this reaction. wikipedia.org

Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Substrates | Catalyst System | Base |

| Suzuki | Aryl/Vinyl Halides + Boronic Acids/Esters | Pd(0) complex (e.g., Pd(PPh3)4, Pd(OAc)2/ligand) | Carbonates, Phosphates, Hydroxides |

| Heck | Aryl/Vinyl Halides + Alkenes | Pd(0) complex (e.g., Pd(OAc)2, PdCl2) + Ligand (e.g., PPh3) | Amines (e.g., Et3N), Carbonates |

| Sonogashira | Aryl/Vinyl Halides + Terminal Alkynes | Pd(0) complex + Cu(I) salt (co-catalyst) | Amine (e.g., Et3N, piperidine) |

| Buchwald-Hartwig | Aryl Halides + Amines | Pd(0) or Pd(II) complex + Phosphine ligand | Strong, non-nucleophilic bases (e.g., NaOtBu) |

Copper-Catalyzed Transformations

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. In the context of this compound, copper catalysis is particularly relevant for facilitating intramolecular N-arylation, leading to the formation of a benzomorpholine ring system. This transformation, a type of Ullmann condensation, is a powerful method for the construction of six-membered heterocyclic ethers.

The general mechanism for the copper-catalyzed intramolecular amination involves the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide moiety. However, in the case of this compound, the reaction proceeds via an intramolecular C-N bond formation. The process is believed to proceed through a sequence of steps:

Coordination: The copper catalyst, typically a Cu(I) salt, coordinates with the nitrogen atom of the aniline.

Intramolecular Nucleophilic Substitution: The resulting complex facilitates an intramolecular nucleophilic attack of the nitrogen on the carbon atom bearing the bromine. This is effectively an intramolecular N-alkylation.

Product Formation: The cyclization event leads to the formation of the benzomorpholine ring, with the expulsion of the bromide ion.

The choice of copper catalyst, ligand, base, and solvent can significantly influence the efficiency and yield of these transformations. While specific studies on this compound are not extensively documented, data from analogous intramolecular copper-catalyzed aminations provide valuable insights. For instance, the use of ligands such as N,N-diethylsalicylamide or 2,4-pentadione with a copper(I) source like CuI has been shown to be effective in similar systems. nih.gov

Table 1: Representative Conditions for Copper-Catalyzed Intramolecular Amination

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / N,N-diethylsalicylamide | K2CO3 | Toluene | 110 | Good to Excellent | nih.gov |

| CuI / 2,4-pentadione | Cs2CO3 | Dioxane | 100 | Good | nih.gov |

| CuI (no ligand) | K3PO4 | DMF | 120 | Moderate | General Ullmann Conditions |

Note: The yields are generalized from reactions on similar substrates and may vary for this compound.

Rearrangement Reactions and their Mechanistic Pathways

While direct rearrangement reactions involving the entire this compound molecule are not prominently reported, the aniline functionality itself can be a precursor to various molecular rearrangements under specific conditions. One of the most classic rearrangements involving anilines is the Hofmann rearrangement of the corresponding amide, should the aniline be acylated and subsequently treated with a halogen and base.

However, a more relevant potential rearrangement for this specific substrate could involve a Smiles rearrangement. A Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In a hypothetical scenario, if the oxygen of the ethoxy group were to be rendered more nucleophilic (e.g., through deprotonation of a hydroxyl group in a related structure), it could potentially attack the aromatic ring, displacing the amino group, although this is less likely under standard conditions.

A more plausible transformation pathway involves the intramolecular cyclization to the benzomorpholine, which can be considered a form of molecular reorganization, though not a classical named rearrangement. The mechanism for this cyclization, as described in the copper-catalyzed section, is the most probable transformation this molecule will undergo.

Stereochemical Considerations in Reactions Involving the Compound

The structure of this compound itself is achiral. However, reactions involving this compound can lead to the formation of chiral products, particularly if the reaction creates a stereocenter. The intramolecular cyclization to form the corresponding benzomorpholine derivative is a prime example where stereochemistry becomes a critical consideration.

If the cyclization proceeds to form N-(4-methoxy-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amine, the resulting product is also achiral. However, if there are substituents on the ethoxy chain, a chiral center can be generated at the carbon atom adjacent to the oxygen. For instance, if the starting material were 4-(2-bromo-1-methylethoxy)-3-methoxyaniline, the resulting benzomorpholine would have a stereocenter.

In such cases, the use of chiral catalysts or auxiliaries can induce enantioselectivity in the cyclization process. The synthesis of chiral morpholines and benzomorpholines is an area of significant research interest due to their prevalence in bioactive molecules. semanticscholar.orgnih.gov Asymmetric hydrogenation of unsaturated morpholine (B109124) precursors is one established method to obtain chiral morpholines. nih.govresearchgate.net In the case of creating a chiral center during the cyclization of a substrate like a modified this compound, a chiral copper catalyst could be employed. For example, using a copper catalyst with a chiral ligand, such as a derivative of bis(oxazoline) (BOX) or phosphine ligands, could potentially lead to the enantioselective formation of one enantiomer of the benzomorpholine product over the other. nih.gov

The stereochemical outcome would be determined by the geometry of the transition state, where the chiral ligand creates a chiral environment around the copper center, favoring one pathway of cyclization.

Role As a Precursor in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The bifunctional nature of 4-(2-bromoethoxy)-3-methoxyaniline, with its reactive bromoethoxy tail and a versatile aniline (B41778) core, makes it an ideal starting material for creating a wide array of complex heterocyclic systems. These structures are foundational to many areas of chemical science, particularly in medicinal chemistry and materials science.

Synthesis of Indole (B1671886) and Indazolyl Derivatives

Indole and its derivatives are among the most important heterocyclic structures in drug discovery. chim.it The synthesis of methoxy-activated indoles often employs substituted anilines as key starting materials through well-established methods like the Fischer, Bischler, and Hemetsberger syntheses. chim.it While direct examples using this compound are not extensively documented in the provided results, its structure is analogous to precursors used in these syntheses. For instance, in a Fischer indole synthesis, the aniline could be reacted with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization and aromatization to yield the indole core. The presence of the methoxy (B1213986) and bromoethoxy groups on the final indole product provides handles for further functionalization. chim.itnih.gov

Similarly, indazole derivatives, another important class of heterocycles, can be prepared from substituted anilines. The synthesis often involves diazotization of the aniline followed by an intramolecular cyclization reaction. The specific substitution pattern of this compound would influence the electronic properties of the aromatic ring, thereby affecting the reaction's efficiency and regioselectivity.

Preparation of Quinolines and Isoquinolines

Quinolines and isoquinolines are core structures in many natural products and pharmaceuticals. nih.govresearchgate.net The synthesis of quinolines can be achieved through several classic methods starting from anilines. For example, the electrophilic cyclization of N-(2-alkynyl)anilines is a modern and efficient route to produce substituted quinolines under mild conditions. nih.gov By analogy, this compound could be N-alkynylated and then cyclized to form a quinoline (B57606) bearing the original methoxy and bromoethoxy substituents. These substituents can be crucial for the biological activity of the final molecule or for further chemical modifications. nih.gov

The preparation of isoquinolines typically follows pathways like the Bischler-Napieralski or Pictet-Spengler reactions, which start with a phenylethylamine derivative. researchgate.net this compound can be envisioned as a precursor to the required phenylethylamine intermediate, thereby providing a route to highly functionalized isoquinoline (B145761) systems.

Development of Nitrogen-Containing Fused Ring Systems

The development of fused heterocyclic systems is a significant area of synthetic chemistry. The dual functionality of this compound allows for sequential or cascade reactions to build these complex architectures. For example, the aniline nitrogen can participate in an initial ring formation, followed by a second cyclization involving the bromoethoxy side chain. This strategy can lead to the formation of polycyclic systems containing fused rings, which are of interest for their potential biological activities and material properties. researchgate.net

Application in Pyrrole Derivatives

Pyrroles are fundamental five-membered aromatic heterocycles. organic-chemistry.orgnih.gov A common method for their synthesis is the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.org In this context, this compound would serve as the primary amine, reacting with a 1,4-dicarbonyl to yield a highly substituted N-arylpyrrole. The resulting molecule, N-(4-(2-bromoethoxy)-3-methoxyphenyl)pyrrole, would be a versatile intermediate for further synthetic elaborations, owing to the reactive bromine atom and the electronically influential methoxy group. mdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle Class | General Synthetic Method | Role of this compound |

|---|---|---|

| Indoles | Fischer Indole Synthesis | Aniline component (as a hydrazone derivative) |

| Quinolines | Electrophilic Cyclization | N-alkynylated aniline precursor |

| Isoquinolines | Bischler-Napieralski Reaction | Precursor to the required phenylethylamine |

Intermediate in Natural Product Synthesis

Substituted anilines are common intermediates in the synthesis of natural products, particularly alkaloids. nih.gov While a direct application of this compound in a completed total synthesis was not found in the search results, its structural features are present in many bioactive molecules. maksons.co.in A closely related compound, 3-bromo-4-methoxyaniline (B105698), is used as an intermediate in the preparation of indole-2-carboxamides, which are investigated as potential treatments for diabetes. google.comgoogle.com This highlights the utility of the bromo-methoxyaniline scaffold in medicinal chemistry. The bromoethoxy group in the title compound offers a flexible linker that can be modified or used in cyclization reactions to construct the complex ring systems often found in natural products.

Precursor for Advanced Materials and Functional Molecules

The properties of this compound also make it a candidate for the synthesis of advanced materials. The aniline group can be used for the synthesis of azo dyes through diazo-coupling reactions. researchgate.net Aromatic azo compounds are studied for their diverse applications and biological properties. researchgate.net The presence of the bromoethoxy and methoxy groups would be expected to modify the color and electronic properties of the resulting dyes.

Furthermore, substituted anilines are building blocks for conducting polymers and other functional organic materials. The ability to polymerize the aniline unit and then use the bromoethoxy group for post-polymerization modification allows for the creation of materials with tailored properties for applications in electronics and sensor technology.

Development of Polymeric Monomers and Macromolecules

The bifunctional nature of this compound, possessing both an amine and a reactive bromoalkyl group, positions it as an attractive monomer for the synthesis of novel polymers. The aniline moiety can participate in oxidative polymerization to form polyaniline-like structures, while the bromoethoxy group offers a site for subsequent modification or for the creation of unique polymer architectures. nih.govrsc.org

One potential pathway involves the oxidative polymerization of the aniline group. The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. nih.govresearchgate.net The presence of the methoxy and bromoethoxy substituents on the aromatic ring can influence the polymerization process and the properties of the resulting polymer. For instance, these substituents can affect the solubility and processability of the polymer, which are often challenges with unsubstituted polyaniline. rsc.orgresearchgate.net The bromoethoxy group, in particular, could be leveraged to create graft copolymers by initiating the polymerization of other monomers from this site.

Alternatively, the bromoethoxy group can be transformed into a polymerizable functional group, such as a vinyl ether, prior to polymerization. The cationic polymerization of vinyl ethers is a known method for producing well-controlled polymers. nih.govnih.govresearchgate.netsemanticscholar.org The synthesis of a vinyl ether monomer from this compound would involve a dehydrobromination reaction. The resulting monomer could then undergo cationic polymerization to yield a poly(vinyl ether) with pendant methoxyaniline groups. These pendant groups could then be further functionalized or used to modulate the polymer's electronic and physical properties.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Reactive Group | Potential Polymer Type | Key Features |

| Oxidative Polymerization | Aniline | Polyaniline derivative | Conductive, potential for improved solubility |

| Grafting from | Bromoethoxy | Graft copolymer | Tunable properties based on grafted monomer |

| Cationic Polymerization | Vinyl ether (derived) | Poly(vinyl ether) | Controlled molecular weight and architecture |

Synthesis of Functional Dyes and Pigments

Aniline derivatives are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. unb.cabyjus.comnih.govwikipedia.orgajchem-a.comresearchgate.netscribd.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as the aniline group in this compound, followed by coupling with a suitable coupling component. unb.cabyjus.com

The general procedure for synthesizing an azo dye from this compound would involve reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. byjus.com This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative. unb.ca The specific color of the resulting azo dye is determined by the chemical structures of both the diazonium salt and the coupling component. unb.ca

Table 2: Hypothetical Azo Dyes Derived from this compound

| Coupling Component | Resulting Azo Dye Structure (General) | Potential Color |

| 2-Naphthol | (4-(2-Bromoethoxy)-3-methoxyphenyl)azo-naphthalen-2-ol | Orange to Red |

| N,N-Dimethylaniline | 4-((4-(2-Bromoethoxy)-3-methoxyphenyl)diazenyl)-N,N-dimethylaniline | Yellow to Orange |

| Phenol | 4-((4-(2-Bromoethoxy)-3-methoxyphenyl)diazenyl)phenol | Yellow |

Preparation of Organic Electronic Materials

Aniline derivatives are increasingly being explored as building blocks for organic electronic materials due to their electron-donating nature and their ability to be incorporated into conjugated polymer backbones. sci-hub.seresearchgate.netresearchgate.net These materials are at the heart of various electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

The synthesis of organic semiconductors often involves the creation of extended π-conjugated systems. openaccessjournals.com this compound can serve as a precursor to such materials in several ways. The aniline nitrogen can be incorporated into heterocyclic structures or used in cross-coupling reactions to build larger conjugated molecules. The bromoethoxy group can be utilized in substitution reactions to link the aniline core to other aromatic units or to introduce solubilizing groups that are crucial for the solution-based processing of organic electronic materials.

For instance, the bromo group can be converted to a boronic ester via a Miyaura borylation reaction. This boronic ester derivative can then participate in Suzuki cross-coupling reactions with various aryl halides to construct complex conjugated molecules with tailored electronic properties. The methoxy group on the aniline ring can also influence the electronic properties of the final material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. sci-hub.se

Ligand and Probe Synthesis for Chemical Research

The functional groups present in this compound make it a valuable scaffold for the synthesis of specialized ligands for metal catalysis and fluorescent probes for biological imaging and sensing. olemiss.edunih.gov The aniline nitrogen can act as a coordinating atom for metal ions, while the bromoethoxy group provides a reactive site for attaching the ligand to a solid support or for introducing other functionalities.

In the design of bioactive ligands, the specific substitution pattern of the aniline ring can be crucial for achieving high affinity and selectivity for a particular biological target. nih.govnih.gov The bromoethoxy group can be used to introduce a linker arm, which can then be attached to a pharmacophore or a reporter group. For example, the bromine can be displaced by a nucleophile, such as an azide, which can then be used in "click" chemistry reactions to attach the molecule to a variety of substrates. beilstein-journals.org

For the development of fluorescent probes, the aniline moiety can be part of a fluorophore system. The electronic properties of the fluorophore, and thus its absorption and emission wavelengths, can be fine-tuned by the substituents on the aromatic ring. The bromoethoxy group offers a convenient point of attachment for a recognition element that can selectively bind to a specific analyte, leading to a change in the fluorescence signal. nih.gov The synthesis of such probes often involves multi-step reaction sequences where protecting groups may be necessary to mask reactive functionalities during the synthesis. libretexts.orgorgsyn.org

Advanced Spectroscopic and Structural Elucidation Studies of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 4-(2-bromoethoxy)-3-methoxyaniline.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbons in a molecule. However, for complex derivatives, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of all signals and to establish connectivity between different parts of the molecule. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For a derivative of this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and within the bromoethoxy chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the aromatic ring protons to the carbons of the methoxy (B1213986) and bromoethoxy groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, even if they are not directly coupled through bonds. researchgate.netscience.gov This provides crucial information about the three-dimensional structure and conformation of the molecule.

The application of these techniques allows for a complete and detailed assignment of the NMR spectra, which is a prerequisite for a full structural characterization of any new derivative of this compound. researchgate.net

Table 1: Illustrative Application of 2D NMR Techniques for a Hypothetical Derivative

| NMR Experiment | Information Gained | Example Correlation for a Derivative |

| COSY | ¹H-¹H correlations through bonds | Correlation between H-5 and H-6 on the aniline (B41778) ring. |

| HSQC | ¹H-¹³C one-bond correlations | Correlation between the methoxy protons and the methoxy carbon. |

| HMBC | ¹H-¹³C long-range correlations | Correlation from the -OCH₂- protons to the aromatic carbon C-4. |

| NOESY | ¹H-¹H correlations through space | Correlation between the methoxy protons and the aromatic proton at H-2. |

This table is for illustrative purposes and the actual correlations would depend on the specific derivative being analyzed.

The derivatives of this compound can exhibit conformational flexibility, particularly around the single bonds of the bromoethoxy and methoxy substituents. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers to rotation around specific bonds. copernicus.orgnih.gov For example, restricted rotation around the aryl-O bond could lead to the existence of different rotamers that may be observable at low temperatures. This information is critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. ijpsonline.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound and its fragments. thermofisher.com This is crucial for confirming the identity of a newly synthesized derivative of this compound.

Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is obtained. rsc.orgyoutube.com Analysis of these fragments can provide valuable structural information, helping to piece together the different components of the molecule. researchgate.netresearchgate.net For instance, the loss of a bromine atom, an ethoxy group, or a methyl group would produce characteristic peaks in the mass spectrum, confirming the presence of these functionalities within the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Assignment |

| [M]⁺ | C₉H₁₂BrNO₂ | 245.0051 | 245.0053 | Molecular Ion |

| [M-Br]⁺ | C₉H₁₂NO₂ | 166.0868 | 166.0865 | Loss of Bromine |

| [M-C₂H₄Br]⁺ | C₇H₈NO₂ | 138.0555 | 138.0552 | Loss of Bromoethyl group |

This table presents hypothetical data for the parent compound to illustrate the principles of HRMS.

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an excellent tool for monitoring the progress of a chemical reaction. waters.com By analyzing small aliquots of the reaction mixture over time, it is possible to track the disappearance of starting materials and the appearance of the desired product and any byproducts.

This capability also makes MS invaluable for impurity profiling. thermofisher.comsterlingpharmasolutions.com In the synthesis of derivatives of this compound, various impurities can arise from side reactions or unreacted starting materials. ijpsjournal.com Identifying and quantifying these impurities is a critical aspect of quality control in chemical synthesis. pharmtech.com The high sensitivity and selectivity of MS allow for the detection and characterization of even trace-level impurities. sterlingpharmasolutions.com

X-ray Crystallography of Co-Crystals and Derivatives

While NMR and MS provide information about the connectivity and mass of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. researchgate.net By irradiating a single crystal of a compound with X-rays, a diffraction pattern is produced that can be mathematically analyzed to yield a precise model of the atomic arrangement, including bond lengths, bond angles, and torsional angles. sci-hub.se

For derivatives of this compound, obtaining a crystal structure provides unambiguous proof of the molecular structure and its conformation in the solid state. nih.gov Furthermore, the study of co-crystals, where the derivative is crystallized with another molecule, can reveal insights into intermolecular interactions such as hydrogen bonding and π-stacking. researchgate.netresearchgate.net These interactions are fundamental to understanding the supramolecular chemistry of these compounds and can influence their physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and monitoring chemical transformations. By probing the characteristic vibrational modes of a molecule, these techniques provide a molecular fingerprint.

The analysis of related anisidine and aniline derivatives offers a clear guide to the expected spectral features of this compound. researchgate.netresearchgate.netchemicalbook.comnih.govnih.gov The spectra are typically dominated by vibrations of the aniline and methoxy groups.

Key Vibrational Modes for Anisidine Derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300 - 3500 | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1500 - 1620 | 1500 - 1620 |

| N-H | Scissoring | 1590 - 1650 | 1590 - 1650 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 | 1230 - 1270 |

| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1075 | 1020 - 1075 |

| C-Br | Stretching | 500 - 650 | 500 - 650 |

Data compiled from analogous compounds reported in the literature. researchgate.netchemicalbook.comnih.govnih.gov

In a synthetic context, FT-IR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. For example, in a reaction where the aniline nitrogen is acylated, the disappearance of the characteristic N-H stretching bands around 3300-3500 cm⁻¹ and the appearance of a new amide C=O stretching band around 1650-1690 cm⁻¹ would signify the conversion of the starting material to the product. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides crucial information about the electronic transitions within a molecule and its subsequent relaxation pathways. The photophysical properties of aniline derivatives are highly sensitive to their substitution pattern and solvent environment. researchgate.netnih.govresearchgate.net

The UV-Vis absorption spectrum of an aniline derivative like this compound is expected to exhibit characteristic bands arising from π-π* transitions within the benzene (B151609) ring. The presence of the amino, methoxy, and bromoethoxy groups (auxochromes) modifies the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted benzene.

Studies on o-anisidine (B45086) and other aniline derivatives show sharp UV absorption peaks between 340 and 355 nm, which are assigned to the n-π* transition of the neutral aniline molecule. researchgate.net The exact position of the absorption maximum (λ_max) for this compound would depend on the solvent polarity.

Fluorescence spectroscopy reveals the molecule's ability to emit light after being electronically excited. Many aniline derivatives are fluorescent, with the emission properties being strongly dependent on pH and solvent interactions. nih.gov The neutral, non-ionized forms of anilines are typically the most fluorescent species, with emission maxima often observed around 350 nm. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of structural relaxation in the excited state. For p-anisidine, large Stokes shifts have been attributed to significant solvent-solute interactions in the excited state. nih.gov

Expected Photophysical Properties:

| Parameter | Description | Expected Range/Behavior |

| λ_max (Absorption) | Wavelength of maximum UV-Vis absorption | ~290 - 360 nm |

| ε (Molar Extinction) | Molar absorptivity at λ_max | 1,000 - 15,000 M⁻¹cm⁻¹ |

| λ_em (Emission) | Wavelength of maximum fluorescence emission | ~340 - 400 nm (in non-polar solvents) |

| Stokes Shift | Difference between λ_em and λ_max | Can be significant, indicating excited-state relaxation |

| Quantum Yield (Φ_F) | Efficiency of the fluorescence process | Variable, sensitive to environment and substitution |

Data based on general characteristics of aniline and anisidine derivatives. researchgate.netnih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. irjweb.com It is particularly valuable for predicting a range of molecular properties with a good balance of accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com

For 4-(2-Bromoethoxy)-3-methoxyaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the electron-donating nature of both the amino and methoxy (B1213986) substituents. The LUMO, conversely, would likely be distributed across the aromatic ring and potentially involve the bromoethoxy side chain, particularly the antibonding orbitals associated with the C-Br bond.

Table 1: Representative HOMO-LUMO Data for Analogous Aniline Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.52 | -0.31 | 5.21 |

| m-Anisidine | -5.38 | -0.25 | 5.13 |

| p-Anisidine | -5.21 | -0.22 | 4.99 |

Note: The data in this table is illustrative and based on typical values found in computational studies of aniline derivatives. Actual values for this compound would require specific calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nyu.eduresearchgate.net These calculations provide theoretical shielding tensors for each nucleus, which can be converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Recent advancements have even integrated DFT calculations with machine learning models to enhance the accuracy of these predictions. nyu.edunih.govnih.gov For this compound, DFT calculations could predict the chemical shifts for the aromatic protons, the methoxy and ethoxy protons, and all the carbon atoms, providing a theoretical spectrum to compare with experimental data.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound like this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the benzene (B151609) ring. The positions and intensities of these absorption bands are influenced by the substituents. The electron-donating amino and methoxy groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. acs.org Computational studies on similar molecules can accurately predict these shifts. rsc.orgchemrxiv.org

DFT and other quantum chemical methods can be used to calculate various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. acs.org These calculations are typically performed by first optimizing the molecular geometry to find the lowest energy structure and then performing a frequency calculation. The vibrational frequencies are then used to compute the thermochemical data at different temperatures. While specific data for this compound is not available, studies on aniline provide a reference for the types of thermochemical properties that can be accurately computed. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly useful for exploring the conformational space of flexible molecules like this compound. nih.gov The bromoethoxy side chain can rotate around the C-O and C-C single bonds, leading to a variety of possible conformations.

MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. nih.gov By simulating the molecule's movement over a period of time at a given temperature, MD can reveal the preferred spatial arrangements and the dynamics of conformational changes. researchgate.netnih.gov For instance, simulations on anisole (B1667542) (methoxybenzene), a structural component of our target molecule, have been used to study its dynamic behavior. researchgate.net Such studies on this compound would provide insights into its three-dimensional structure and how its shape fluctuates under different conditions. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape of a reaction pathway. princeton.edu A likely synthesis route for this compound involves the Williamson ether synthesis, where the sodium salt of 4-amino-2-methoxyphenol (B1666316) is reacted with 1,2-dibromoethane (B42909). wikipedia.orgmasterorganicchemistry.com

Computational studies, particularly using DFT, can model this reaction by calculating the energies of the reactants, products, intermediates, and transition states. rsc.orgrsc.org This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For the Williamson ether synthesis, which proceeds via an SN2 mechanism, computational modeling can confirm the backside attack of the nucleophile on the electrophilic carbon and characterize the geometry of the transition state. wikipedia.orgmasterorganicchemistry.com

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. chemistryworld.com Computational methods can locate and characterize transition state structures, which are often fleeting and difficult to observe experimentally. nih.govrsc.org For the synthesis of this compound via the Williamson ether synthesis, DFT calculations would model the transition state where the phenoxide oxygen is forming a bond with the carbon of the bromoethyl group, while the carbon-bromine bond is simultaneously breaking. nih.gov

Analyzing the vibrational frequencies of the calculated transition state structure is crucial; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov Recent developments have also seen the use of machine learning to accelerate the search for transition states. chemrxiv.org The insights gained from transition state analysis are invaluable for understanding reaction mechanisms and for optimizing reaction conditions. nih.gov

Energy Profile Determination

The determination of a molecule's energy profile is fundamental to understanding its conformational preferences and the energetic barriers of its reactions. This is typically achieved by calculating the potential energy surface, which maps the energy of a molecule as a function of its geometry.

For this compound, a key area of investigation would be the rotational barrier around the C-O and C-N bonds, as well as the flexibility of the bromoethoxy side chain. These calculations would identify the most stable (lowest energy) conformation and the energy required to transition between different spatial arrangements. Methods like Density Functional Theory (DFT) are commonly employed for such calculations. While no specific studies exist for this compound, research on similar molecules, such as methoxy-substituted tyramine (B21549) derivatives, has utilized computational methods to understand structure and interactions. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the structural or property descriptors of a set of molecules with their biological activity (QSAR) or physicochemical properties (QSPR). sigmaaldrich.comnih.gov These models are essential in drug discovery and materials science for predicting the behavior of new compounds. nih.govmdpi.com

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or reactivity based on a set of calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, or electronic.

A hypothetical QSPR study for a series of related aniline derivatives might include the following descriptors:

| Descriptor Category | Example Descriptor for QSPR | Potential Property Correlation |

| Electronic | Dipole Moment | Polarity, Solubility |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Constitutional | Molecular Weight | Various physical properties |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Electron-donating/accepting ability |

This table is illustrative and not based on published data for the specific compound.

The goal of such a model is to create a statistically robust equation that allows for the rapid prediction of properties for untested compounds, thereby guiding synthetic efforts. mdpi.com

Prediction of Reactivity and Selectivity via Computational Metrics

Computational chemistry offers powerful metrics to predict where and how a molecule will react. For an aromatic compound like this compound, these metrics can predict its susceptibility to electrophilic or nucleophilic attack and identify the most reactive sites.

Key computational metrics include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule highlights the likely sites of reaction.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed, thereby indicating the most electrophilic and nucleophilic sites within the molecule.

A theoretical analysis of this compound would likely show the amino group strongly activating the aromatic ring towards electrophilic substitution, with the methoxy and bromoethoxy groups influencing the regioselectivity of such reactions.

| Computational Metric | Predicted Information for this compound |

| HOMO Energy & Distribution | Indicates nucleophilicity; likely localized on the aniline ring and amino group. |

| LUMO Energy & Distribution | Indicates electrophilicity; potentially influenced by the bromoethoxy group. |

| MEP Map | Would likely show negative potential around the amino and methoxy-substituted ring, indicating sites for electrophilic attack. |

This table represents theoretical predictions based on general chemical principles, not on published research for the specific compound.

While specific computational data for this compound is not available, studies on other organic molecules demonstrate the power of these predictive tools in understanding and designing chemical reactions. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Process Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are the cornerstone of purity assessment and reaction monitoring in the synthesis of 4-(2-Bromoethoxy)-3-methoxyaniline. These techniques separate the target compound from starting materials, intermediates, by-products, and degradation products, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comrsc.org Detection is commonly performed using a UV detector at a wavelength where the aniline (B41778) derivative exhibits strong absorbance.

The method is validated to be specific, linear, accurate, precise, and robust. Purity is typically assessed by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For reaction progress monitoring, aliquots of the reaction mixture are withdrawn at specific time intervals, diluted, and injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak are monitored to determine the reaction's endpoint.

Below is an illustrative data table for a typical HPLC purity analysis of a batch of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | 4.5 min |

| Purity (Area %) | 99.8% |

| LOD | 0.01% |

| LOQ | 0.03% |

This table is for illustrative purposes and actual parameters may vary.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities. tsijournals.comresearchgate.net A capillary GC method, often with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector, can provide high-resolution separation of the target compound from related volatile substances. tsijournals.comnih.gov